5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one
Overview
Description
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one typically involves the nitration of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Amino-4-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzimidazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
- 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam)
Uniqueness
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one is unique due to the presence of both chloro and nitro substituents on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C7H4ClN3O3 |
---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-2-4-5(6(3)11(13)14)10-7(12)9-4/h1-2H,(H2,9,10,12) |
InChI Key |
XIKTXPKKPIKRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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